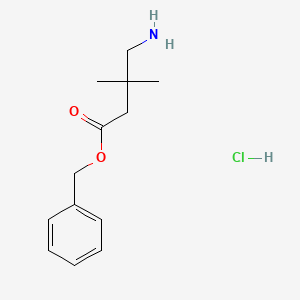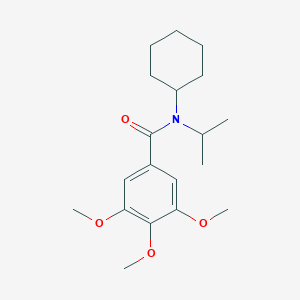
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- is a complex organic compound with the molecular formula C16H23NO4 This compound features a benzamide core substituted with cyclohexyl, trimethoxy, and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine under a nitrogen atmosphere. The reaction is carried out in chloroform (CHCl3) at reflux temperature for about 3 hours. After the reaction, the mixture is cooled, diluted with chloroform, and washed with 1 M aqueous hydrochloric acid (HCl) and saturated aqueous sodium bicarbonate (NaHCO3) to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxy groups may contribute to its ability to scavenge free radicals and exhibit antioxidant activity. Additionally, its benzamide core can interact with various enzymes and receptors, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the cyclohexyl and isopropyl groups.
N-cyclohexyl-3,4,5-trimethoxybenzamide: Similar structure but without the isopropyl group.
3,4,5-Trimethoxybenzaldehyde: An aldehyde derivative used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of cyclohexyl and isopropyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
33522-74-6 |
|---|---|
Molekularformel |
C19H29NO4 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-cyclohexyl-3,4,5-trimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H29NO4/c1-13(2)20(15-9-7-6-8-10-15)19(21)14-11-16(22-3)18(24-5)17(12-14)23-4/h11-13,15H,6-10H2,1-5H3 |
InChI-Schlüssel |
DMHHIHKESDSTCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


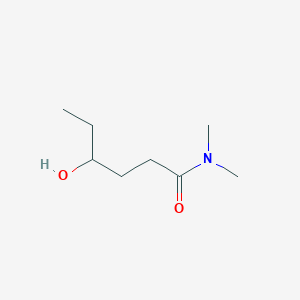
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
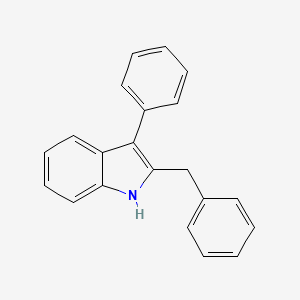
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
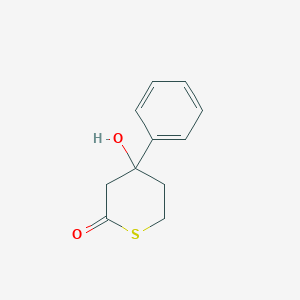


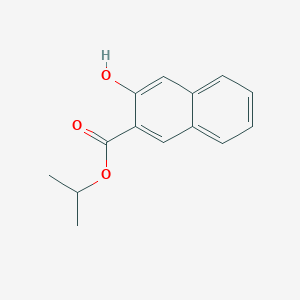
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)
